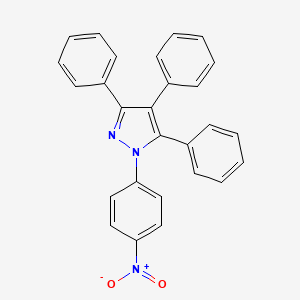

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole

Beschreibung

Eigenschaften

CAS-Nummer |

154495-99-5 |

|---|---|

Molekularformel |

C27H19N3O2 |

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)-3,4,5-triphenylpyrazole |

InChI |

InChI=1S/C27H19N3O2/c31-30(32)24-18-16-23(17-19-24)29-27(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)26(28-29)21-12-6-2-7-13-21/h1-19H |

InChI-Schlüssel |

WPPBEROKLJSVQT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazol beinhaltet typischerweise die Reaktion von Hydrazinderivaten mit α,β-ungesättigten Carbonylverbindungen. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Nitrophenylhydrazin mit Chalconen (α,β-ungesättigte Ketone) unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Essigsäure durchgeführt, und das Produkt wird durch Umkristallisation isoliert .

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Phenylgruppen können unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure zur Nitrierung, Halogene zur Halogenierung und Wasserstoffgas mit Palladium zur Reduktion. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The medicinal properties of pyrazole derivatives, including 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole, are well-documented. These compounds exhibit a broad spectrum of biological activities:

- Anticancer Activity : Pyrazoles have been studied for their anticancer properties. For instance, compounds like 1-(4-nitrophenyl)-3,4-dicarboxylate have shown significant cytotoxicity against various cancer cell lines. The compound's structure allows for interactions that can inhibit tumor growth effectively .

- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of pyrazole derivatives. For example, the synthesis of new pyrazole derivatives has demonstrated notable antibacterial and antifungal activities . The compound's ability to disrupt microbial cell membranes is a key mechanism behind its effectiveness.

- Anti-inflammatory and Antioxidant Effects : Research indicates that pyrazole compounds possess anti-inflammatory properties and can act as antioxidants. The antioxidant activity is particularly significant in scavenging free radicals, which contributes to their therapeutic potential .

Material Science Applications

The unique electronic properties of pyrazoles make them suitable candidates for various applications in material science:

- Nonlinear Optical Properties : Pyrazole derivatives are being explored for their nonlinear optical (NLO) properties. These compounds can be used in photonic devices due to their ability to generate high-frequency signals when exposed to light . For instance, studies have shown that specific substitutions on the pyrazole ring can enhance NLO responses, making them viable for applications in ultrafast optics .

- Conductive Polymers : The incorporation of pyrazole into conductive polymers has been investigated for use in organic electronics. These materials can potentially improve the efficiency of organic light-emitting diodes (OLEDs) and solar cells due to their favorable charge transport properties .

Agricultural Chemistry Applications

In the field of agriculture, pyrazole derivatives show promise as agrochemicals:

- Pesticidal Activity : Certain pyrazole compounds have been tested for their insecticidal and fungicidal properties. Their effectiveness against pests and pathogens can be attributed to their ability to interfere with biological processes within these organisms .

- Herbicide Development : Research into the herbicidal potential of pyrazoles suggests that they can inhibit specific enzymes involved in plant growth. This property makes them candidates for developing new herbicides with targeted action against unwanted vegetation while minimizing harm to crops .

Table 1: Biological Activities of this compound Derivatives

Table 2: Nonlinear Optical Properties of Pyrazole Compounds

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The nitrophenyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The electron-withdrawing nitro group at the 4-position of the phenyl ring enhances electrophilicity and influences reactivity in cross-coupling reactions .

- Tri-phenyl substitution in the target compound may confer enhanced thermal stability and crystallinity compared to mono- or di-substituted analogs .

Reactivity Trends :

Comparison Insights :

- Antimicrobial potency correlates with the presence of electron-withdrawing groups (e.g., nitro, cyano) that enhance membrane penetration .

- Tri-phenyl substitution in the target compound may reduce bioavailability compared to less bulky analogs (e.g., 5-amino derivatives in ) .

Physicochemical Properties

Spectroscopic Data :

Thermal Stability :

- Tri-phenyl-substituted pyrazoles (e.g., ’s 3,5-diphenyl-1H-pyrazole) exhibit high melting points (>200°C) due to crystalline packing .

Biologische Aktivität

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl groups. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- Infrared (IR) Spectroscopy : Assists in identifying characteristic bonds and functional groups.

- Mass Spectrometry : Provides molecular weight and structural information.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, a study highlighted that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves apoptosis induction and cell cycle arrest. Specifically:

- Cytotoxicity : Studies have shown that certain pyrazole derivatives demonstrate IC50 values indicating effective inhibition of cancer cell proliferation (e.g., IC50 = 32 µg/mL against P815 murine mastocytoma cells) .

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been reported to possess anti-inflammatory properties. Research findings suggest:

- Inflammatory Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .

- Animal Model Studies : In carrageenan-induced paw edema tests, pyrazole derivatives exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs .

Antioxidant Activity

The antioxidant properties of pyrazoles are also noteworthy. Compounds containing the pyrazole nucleus have demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .

Case Studies

Several case studies have evaluated the biological activities of this compound:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects on various cancer cell lines, revealing that modifications in substitution patterns significantly influenced activity levels .

- Anti-inflammatory Mechanisms : Another research focused on the molecular docking studies that indicated strong binding affinities with targets involved in inflammatory pathways .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Q. What is the optimal synthetic route for 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via cyclocondensation of appropriate precursors. For example:

- React 4-nitrophenylhydrazine with a diketone or chalcone derivative under acidic conditions (e.g., acetic acid) to form the pyrazole core .

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials .

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor reaction progress by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in deuterated chloroform (CDCl) to assign substituent positions and confirm regioselectivity. Coupling patterns in the aromatic region (δ 6.5–8.5 ppm) distinguish nitrophenyl and triphenyl groups .

- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm, nitro group absorption at ~1520 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Q. How is the crystal structure determined, and what software is recommended?

Methodological Answer:

- Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).

- Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL (via Olex2 interface). Check for R-factor convergence (<5%) and validate geometry with PLATON .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Methodological Answer:

- Perform 2D NMR (COSY, NOESY, HSQC) to clarify coupling networks and spatial proximity of protons. For example, NOE correlations between nitrophenyl and adjacent phenyl groups confirm substituent orientation .

- Compare experimental -NMR with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) to identify discrepancies caused by dynamic effects .

Q. What computational strategies predict biological activity or binding modes?

Methodological Answer:

- Use molecular docking (AutoDock Vina, PyRx) to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Parameterize the nitrophenyl group as an electron-withdrawing moiety to assess binding affinity .

- Perform MD simulations (GROMACS) to evaluate stability of ligand-protein complexes over 100 ns trajectories .

Q. How do substituent modifications (e.g., replacing nitrophenyl) affect reactivity or bioactivity?

Methodological Answer:

- Synthesize analogs (e.g., 4-chlorophenyl, 4-methoxyphenyl) via Suzuki-Miyaura cross-coupling.

- Compare antibacterial activity using MIC assays (against S. aureus and E. coli) and analyze structure-activity relationships (SAR). Nitro groups enhance electron-deficient character, improving membrane penetration .

Q. What experimental and computational methods resolve low reaction yields?

Methodological Answer:

- Optimize catalysis: Test Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for click chemistry steps, varying temperature (50–80°C) and solvent (THF/HO) .

- Use DFT calculations (Gaussian 16) to identify energy barriers in cyclocondensation steps. Adjust electron-donating/withdrawing groups to stabilize transition states .

Q. How is regioselectivity controlled during pyrazole ring formation?

Methodological Answer:

- Control steric and electronic effects: Bulky substituents at position 3 favor 1,3-dipolar cycloaddition regiochemistry.

- Monitor reaction kinetics via -NMR to detect intermediates (e.g., hydrazones) and adjust stoichiometry (e.g., 1:1.2 ratio of hydrazine to diketone) .

Data Analysis & Troubleshooting

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.